molecular formula C12H13FN2O2 B12944085 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-

Cat. No.: B12944085
M. Wt: 236.24 g/mol
InChI Key: FZHVDLXFOKXOOU-UHFFFAOYSA-N
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Description

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- is a complex organic compound with a unique structure that combines elements of pyrazine, benzoxazepine, and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine and benzoxazepine structures, followed by the introduction of the fluorine atom. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-methyl-
  • 6H-pyrazino[2,1-c][1,4]benzoxazepine-2(1h)-carboxylic acid, 10-bromo-3,4,12,12a-tetrahydro-6-oxo-, 1,1-dimethylethyl ester

Uniqueness

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

7-fluoro-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one

InChI

InChI=1S/C12H13FN2O2/c13-10-3-1-2-9-11(10)17-7-8-6-14-4-5-15(8)12(9)16/h1-3,8,14H,4-7H2

InChI Key

FZHVDLXFOKXOOU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)COC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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